2-chloroethyl diethyl phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloroethyl diethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO4P/c1-3-9-12(8,10-4-2)11-6-5-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRCFQJHNPNPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204839 | |
| Record name | Phosphoric acid, 2-chloroethyl diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5630-71-7 | |
| Record name | Phosphoric acid, 2-chloroethyl diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005630717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, 2-chloroethyl diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways to 2 Chloroethyl Diethyl Phosphate
Precursor Chemistry: Diethyl Chlorophosphate in Esterification Reactions
A primary and direct method for synthesizing 2-chloroethyl diethyl phosphate (B84403) is through the esterification of 2-chloroethanol (B45725) with a suitable phosphorylating agent. Diethyl chlorophosphate is a widely used and effective precursor for this transformation. wikipedia.orgresearchgate.net This reaction involves the nucleophilic attack of the hydroxyl group of 2-chloroethanol on the electrophilic phosphorus atom of diethyl chlorophosphate, leading to the displacement of the chloride and the formation of the desired phosphate triester. wikipedia.org
The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion. Pyridine (B92270) is a commonly used base for this purpose. orgsyn.orgderpharmachemica.com The process involves cooling the solution of 2-chloroethanol and the base in a suitable solvent, such as dichloromethane (B109758) or diethyl ether, followed by the dropwise addition of diethyl chlorophosphate. orgsyn.org After a period of stirring at room temperature to ensure the reaction is complete, a workup procedure involving washing with acidic and basic aqueous solutions is used to remove unreacted materials and byproducts, followed by purification.
Table 1: Typical Reaction Conditions for Esterification
| Parameter | Condition | Source |
|---|---|---|
| Phosphorylating Agent | Diethyl chlorophosphate | wikipedia.org |
| Alcohol | 2-Chloroethanol | chemcess.com |
| Base | Pyridine or Triethylamine | orgsyn.org |
| Solvent | Dichloromethane or Diethyl Ether | orgsyn.org |
| Temperature | 0°C to room temperature |
| Reaction Time | Several hours (e.g., 3 to 24 hours) | |
This method is favored for its directness and generally provides good to high yields of the target compound.
Multistep Synthesis from Fundamental Building Blocks
The synthesis of 2-chloroethyl diethyl phosphate can also be approached via multistep pathways starting from more fundamental phosphorus compounds, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). prepchem.comsciencemadness.org These methods offer flexibility but require careful control over stoichiometry and reaction conditions to achieve the desired product selectively.
One common route begins with phosphorus oxychloride, which can react sequentially with alcohols to form phosphate esters. sciencemadness.org In this context, POCl₃ would first be reacted with two equivalents of ethanol (B145695), often in the presence of a base like triethylamine, to form the intermediate diethyl chlorophosphate in situ. georganics.sk This intermediate is then reacted with one equivalent of 2-chloroethanol to yield the final product. Alternatively, POCl₃ can be reacted with a mixture of ethanol and 2-chloroethanol, though this can lead to a statistical mixture of products that requires careful purification.
Another fundamental pathway starts with phosphorus trichloride (PCl₃). This approach first involves the oxidation of PCl₃ to phosphorus oxychloride, which can be achieved using pure oxygen or an oxidizing agent like potassium chlorate. sciencemadness.org Once POCl₃ is formed, the synthesis proceeds as described above. A related method involves the reaction of PCl₃ with ethylene (B1197577) oxide to form tris(2-chloroethyl) phosphite, which can then undergo rearrangement and further reactions. google.com While this specific sequence leads to a different final product, the underlying principle of building the organophosphate from PCl₃ and an epoxide is a relevant multistep strategy.
Emerging Synthetic Strategies for Chlorinated Organophosphates
The field of organophosphorus chemistry is continually evolving, with new strategies being developed to improve efficiency, selectivity, and environmental compatibility. researchgate.net While not all have been specifically applied to this compound, they represent the forefront of synthetic design for this class of compounds.
Metal-Free Activation: A novel strategy involves the use of triflic anhydride (B1165640) (Tf₂O) and pyridine to activate phosphate precursors in a metal- and toxic chloride reagent-free manner. This method generates a highly reactive phosphorylpyridinium intermediate that readily undergoes substitution with various nucleophiles, including alcohols, to form mixed phosphate esters. acs.org This approach could provide a mild and efficient route to this compound.
Electrochemical Synthesis: Direct electrochemical synthesis presents an innovative approach. For instance, tris(2-chloroethyl) phosphate has been prepared via direct electrolysis using elemental phosphorus and ethylene chlorohydrin in a diaphragmless electrolyzer. researchgate.net This technique avoids the need for harsh chlorinating agents and could potentially be adapted for the synthesis of mixed esters like this compound by controlling the reactants.
Organocatalysis: The use of organocatalysts, such as diphenyl ditelluride, has been reported for dehydrogenative phosphorylation reactions between H-phosphonates and naphthols. researchgate.net Such catalytic systems, often enhanced by alternative energy sources like sonochemistry, offer green and efficient pathways for forming P-O bonds and could be explored for the synthesis of chlorinated organophosphates.
Investigation of Side Reactions and Yield Optimization in Synthesis
Achieving a high yield and purity of this compound is contingent on understanding and controlling potential side reactions. The choice of synthetic route dictates the types of byproducts that may form.
In the esterification using diethyl chlorophosphate, a potential side reaction is the hydrolysis of the starting material if moisture is present, leading to the formation of tetraethyl pyrophosphate. wikipedia.org Incomplete reactions can also leave unreacted starting materials in the crude product. orgsyn.org
When synthesizing from phosphorus oxychloride, the stepwise addition of alcohols is crucial. A lack of precise control can result in a mixture of phosphate esters, including triethyl phosphate, bis(2-chloroethyl) ethyl phosphate, and tris(2-chloroethyl) phosphate, complicating purification and lowering the yield of the desired asymmetric product.
Table 2: Common Side Reactions and Byproducts
| Synthetic Route | Side Reaction | Potential Byproduct(s) | Source |
|---|---|---|---|
| Esterification with Diethyl Chlorophosphate | Hydrolysis of starting material | Tetraethyl pyrophosphate | wikipedia.org |
| Intramolecular cyclization | Cyclic phosphate esters | researchgate.net | |
| Synthesis from POCl₃ | Non-stoichiometric alcohol addition | Mixtures of phosphate triesters (e.g., TEP, TCEP) | sciencemadness.org |
| Synthesis from PCl₃ | Incomplete oxidation | Interfering byproducts from PCl₃ reactions | prepchem.com |
Yield optimization hinges on the careful control of several parameters. Slower addition rates of reagents, particularly when exothermic reactions are involved, can improve selectivity and yield. researchgate.net Precise temperature control is also critical; for example, in the synthesis of tris(2-chloroethyl) phosphate, maintaining the reaction temperature at a specific range (e.g., 56 ±6 °C) is key for high purity. google.com The choice of base and its stoichiometry are vital in neutralizing acid byproducts without introducing other reactive pathways. orgsyn.org Finally, effective purification methods, such as column chromatography or distillation under reduced pressure, are essential to isolate the product from byproducts and unreacted starting materials. sciencemadness.org
Mechanistic Studies of 2 Chloroethyl Diethyl Phosphate Transformations
Hydrolytic Degradation Mechanisms and Kinetics
Hydrolysis represents a primary pathway for the breakdown of phosphonate (B1237965) esters. The process involves the cleavage of the ester bonds and can be significantly influenced by the presence of catalysts such as acids, bases, or mineral surfaces.
Acid-Catalyzed Hydrolysis Investigations
The acid-catalyzed hydrolysis of phosphonate esters is a well-established chemical transformation that typically proceeds in a consecutive, two-step manner. nih.govmdpi.com The process involves the hydrolysis of the two ester groups, first to a phosphonic ester-acid intermediate and subsequently to the final phosphonic acid. mdpi.com
While specific kinetic studies on 2-chloroethyl diethyl phosphate (B84403) are not extensively detailed in the reviewed literature, research on structurally similar compounds provides insight into the process. For instance, a study on the acid-catalyzed hydrolysis of diethyl 2,2-diethoxyethylphosphonate revealed an A-1 mechanism. rsc.org The kinetics of this reaction were measured, providing the rate constants and activation parameters shown in the table below.
Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Diethyl 2,2-diethoxyethylphosphonate at 25°C Data pertains to a structurally similar, but not identical, compound.
| Parameter | Value | Reference |
| Second-order rate constant (k₂) | 3.7 x 10⁻⁴ L mol⁻¹ s⁻¹ | rsc.org |
| Energy of Activation (Ea) | 15-17 kcal mol⁻¹ | rsc.org |
| Entropy of Activation (ΔS‡) | -25 to -27 cal mol⁻¹ K⁻¹ | rsc.org |
Base-Catalyzed Hydrolysis Investigations
Base-catalyzed hydrolysis is another significant pathway for the degradation of phosphonate esters. nih.gov The mechanism involves a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus atom of the phosphoryl group. nih.gov The reactivity in base-catalyzed hydrolysis can be strongly influenced by the nature of the alkyl groups attached to the ester. For example, in the case of dialkyl phosphonates, methyl esters have been observed to hydrolyze substantially faster than isopropyl esters under basic conditions. nih.gov
Specific kinetic research on the base-catalyzed hydrolysis of 2-chloroethyl diethyl phosphate is limited. However, studies on related diethyl phosphonates, such as diethyl-H-phosphonate, provide comparative kinetic data. The hydroxide-ion catalyzed hydrolysis for this compound has been quantified, as detailed in the following table.
Table 2: Kinetic Data for Base-Catalyzed Hydrolysis of Diethyl-H-phosphonate at 25°C Data pertains to a structurally similar, but not identical, compound.
| Parameter | Value | Reference |
| Second-order rate constant (kOH) | 81.3 M⁻¹ s⁻¹ | rsc.org |
Mineral-Surface Catalyzed Hydrolysis
The surfaces of minerals, such as clays (B1170129) and metal oxides, can act as catalysts, significantly affecting the environmental fate of organophosphorus compounds by accelerating their hydrolysis. nih.govacs.org Studies on various organophosphorus pesticides have shown that iron oxides (like goethite and hematite) and clays (like kaolinite) can catalyze the hydrolytic degradation process. nih.govelsevierpure.com
The proposed mechanism for this catalysis involves the adsorption of the organophosphate molecule onto the mineral surface. acs.org Hydrolysis may then proceed via an attack by water molecules that are associated with the exchangeable cations on the clay surface. elsevierpure.com This implies that the degradation rate is dependent on the nature of the cation and its hydration status. elsevierpure.com While this catalytic effect is a recognized phenomenon for the broader class of organophosphates, specific investigations detailing the mineral-surface catalyzed hydrolysis of this compound are not prominent in the current scientific literature.
Oxidative Transformation Pathways
Beyond hydrolysis, oxidative processes, often mediated by highly reactive radical species, constitute another major route for the transformation of organophosphate esters in the environment.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies characterized by the in-situ generation of powerful oxidizing agents, most notably the hydroxyl radical (•OH). nih.gov These processes are employed to degrade persistent organic pollutants that are resistant to other forms of degradation. While AOPs have been studied for various organophosphate esters, research focusing specifically on this compound is not widely available.
Radical-Mediated Oxidation Mechanisms
The dominant mechanism in AOPs is the reaction of target compounds with radical species. For organophosphate esters, reactions with hydroxyl radicals are a key degradation pathway. These radicals can initiate oxidation, leading to the breakdown of the parent molecule. nih.gov
While direct kinetic data for the reaction of this compound with hydroxyl radicals is scarce, studies on other organophosphate esters demonstrate the significance of this pathway. For example, the heterogeneous reactions between OH radicals and several particle-bound organophosphate esters have been investigated, yielding the kinetic data presented below. These findings indicate that such compounds can persist in the atmosphere for days with respect to OH radical oxidation. nih.gov
Table 3: Second-Order Rate Constants for Heterogeneous OH Radical Oxidation of Various Organophosphate Esters Data pertains to different organophosphate ester compounds.
| Compound | Second-order rate constant (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (days) | Reference |
| Triphenyl phosphate (TPhP) | (2.1 ± 0.19) x 10⁻¹² | 5.6 | nih.gov |
| Tris-2-ethylhexyl phosphate (TEHP) | (2.7 ± 0.63) x 10⁻¹² | 4.3 | nih.gov |
| Tris-1,3-dichloro-2-propyl phosphate (TDCPP) | (9.2 ± 0.92) x 10⁻¹³ | 13 | nih.gov |
Although these data are for different molecules, they underscore the role of radical-mediated oxidation in the environmental fate of this class of chemicals. Further research is needed to specifically elucidate the oxidative transformation pathways and kinetics for this compound.
Photochemical Degradation and Photoreaction Pathways
Photochemical degradation involves the breakdown of a chemical compound through the absorption of light. For organophosphate esters like this compound, this process can be influenced by various environmental factors. While direct photolysis in aqueous environments is often slow, the presence of photosensitizers such as humic acids or nitrate (B79036) ions can accelerate the degradation process.
Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are also effective in degrading organophosphate compounds. For instance, the degradation of the structurally similar compound tri(2-chloroethyl)phosphate (TCEP) has been demonstrated using a microwave-enhanced heterogeneous Fenton process. nih.gov This method resulted in 98.8% removal of Total Organic Carbon (TOC) within 35 minutes, indicating the effective mineralization of the compound. nih.gov The primary degradation intermediates identified were products of hydrolysis and oxidation, suggesting that similar pathways could be expected for this compound. nih.govacs.org
The reaction pathways in such advanced oxidation systems typically involve the attack of hydroxyl radicals on the ethyl and chloroethyl chains, leading to dealkylation, dehalogenation, and eventual cleavage of the phosphate ester bonds.
Reductive Dehalogenation Mechanisms
Reductive dehalogenation is a key transformation pathway for halogenated organic compounds, involving the removal of a halogen atom and its replacement with a hydrogen atom. This can occur through both biological and non-biological processes.
Biotic Reductive Dehalogenation (e.g., Anaerobic Microorganisms)
Under anaerobic conditions, various microorganisms are capable of using chlorinated compounds as electron acceptors in a process known as dehalorespiration. rutgers.edupsu.edu This microbial reductive dechlorination is a significant process in soils and aquatic sediments. psu.edu While specific studies on this compound are limited, research on analogous compounds like chlorinated anilines and polychlorinated biphenyls (PCBs) shows that anaerobic microbial communities can effectively remove chlorine atoms. psu.edunih.gov
The biotransformation of the related compound TCEP in sediment microcosms has shown that degradation can occur via phosphoester bond hydrolysis, leading to the formation of bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). acs.org Further transformation products indicated that hydrolytic dechlorination and oxidation pathways also occur. acs.org The process is often stimulated by the presence of other organic substrates that provide the necessary electrons for the reduction. rutgers.edu Different microorganisms exhibit specificity for the position of the chlorine atom they remove (ortho, meta, or para). psu.edu
Abiotic Reductive Transformation Pathways
Abiotic reductive dehalogenation of chlorinated compounds can be mediated by naturally occurring minerals, particularly those containing iron(II). frtr.gov Minerals such as iron sulfides (e.g., pyrite, mackinawite), magnetite, and green rust can act as electron donors for the reductive dechlorination of contaminants. frtr.govscilit.com
Studies on chlorinated ethylenes have shown that they are transformed primarily to acetylene (B1199291) via β-elimination, with minimal formation of chlorinated intermediates. frtr.govscilit.com The reaction rates are influenced by the type of mineral, with green rust showing greater reactivity than pyrite. scilit.com The process involves the transfer of electrons from the mineral surface to the chlorinated organic molecule, leading to the cleavage of the carbon-halogen bond. It is plausible that this compound undergoes a similar abiotic transformation in anaerobic environments rich in such reactive minerals.
Thermal Decomposition and Pyrolysis Reactions
The thermal decomposition of this compound involves the breaking of chemical bonds due to heat. Pyrolysis, the thermal decomposition in an inert atmosphere, of related organophosphorus compounds and chlorinated hydrocarbons provides insight into the likely reaction pathways.
Studies on the thermal decomposition of 2-chloroethylphosphonic acid show that it breaks down to produce ethylene (B1197577). nih.govnih.gov The rate of decomposition is dependent on pH and temperature. nih.govnih.gov For poly[diethyl 2-(methacryloyloxy)ethyl phosphate], pyrolysis occurs in two stages. The initial stage involves the cleavage of the phosphate ester side chain, while the second stage at higher temperatures is characterized by random chain scission. researchgate.net
Pyrolysis of (2-chloroethyl)-benzene, another chlorinated hydrocarbon, at 1400 K yields products such as HCl, styrene, benzene, acetylene, and ethylene. digitellinc.com Similarly, the thermal decomposition of diethyl carbonate produces ethylene, carbon dioxide, and ethanol (B145695) at temperatures below 1100 K. researchgate.net When heated to decomposition, organophosphates like diethyl chlorophosphate are known to release toxic fumes of phosphorus oxides and hydrogen chloride gas. noaa.gov
Based on these analogous compounds, the thermal decomposition of this compound is expected to proceed via the elimination of ethylene and HCl, and the cleavage of the P-O-C bonds to form various smaller hydrocarbon and phosphorus-containing products.
Table 1: Decomposition Products of Structurally Related Compounds
| Compound | Decomposition Method | Key Products |
|---|---|---|
| 2-Chloroethylphosphonic Acid | Thermal (aqueous) | Ethylene |
| (2-Chloroethyl)-benzene | Pyrolysis (1400 K) | HCl, styrene, benzene, acetylene, ethylene |
| Diethyl Carbonate | Thermal (< 1100 K) | Ethylene, carbon dioxide, ethanol |
Fragmentation and Rearrangement Processes
Mass spectrometry studies reveal the fragmentation and rearrangement pathways of molecules. For organophosphate esters, fragmentation is heavily influenced by the nature of the substituent groups.
The fragmentation of alkyl and halogenated organophosphate flame retardants often proceeds through McLafferty rearrangements, where substituents are progressively cleaved. mdpi.com For protonated O,O-diethyl O-aryl phosphorothionates, the dominant fragmentation pathways involve the loss of ethylene molecules. nih.gov Complex skeletal rearrangements can also occur, leading to the formation of stable cyclic ions. nih.gov
Aziridinium (B1262131) Ion Formation and Subsequent Reactivity
A significant rearrangement process for compounds containing a 2-chloroethyl group attached to a nitrogen or phosphorus atom is the intramolecular cyclization to form a highly reactive aziridinium ion. ontosight.airesearchgate.netnih.gov This process, known as neighboring-group participation, involves the nucleophilic attack of the nitrogen atom on the carbon atom bearing the chlorine, displacing the chloride ion. nih.gov
While this mechanism is well-documented for nitrogen mustards, similar reactivity is expected for related phosphorus compounds. researchgate.netresearchgate.net The formation of the aziridinium ion is often the rate-determining step in alkylation reactions by these compounds. researchgate.net The resulting three-membered ring is highly strained and readily attacked by nucleophiles, leading to ring-opening and the formation of various products. ontosight.airsc.org The reactivity and stability of the aziridinium ion are influenced by the substituents on the nitrogen atom and the solvent environment. nih.gov Explicit solvent simulations have shown that the reaction is concerted and highly dependent on the coordination and orientation of surrounding water molecules. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloroethylphosphonic acid |
| (2-chloroethyl)-benzene |
| 3-CA |
| 3,4-DiCA |
| Acetaldehyde |
| Acetylene |
| Benzene |
| bis(2-chloroethyl) phosphate (BCEP) |
| Diethyl carbonate |
| Diethyl chlorophosphate |
| Ethylene |
| HCl |
| mono-chloroethyl phosphate (MCEP) |
| O,O-diethyl O-aryl phosphorothionates |
| Poly[diethyl 2-(methacryloyloxy)ethyl phosphate] |
| Styrene |
| Tri(2-chloroethyl)phosphate (TCEP) |
| Triethylphosphate |
Applications of 2 Chloroethyl Diethyl Phosphate in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate in Organic Chemistry
The reactivity of the 2-chloroethyl group makes 2-chloroethyl diethyl phosphate (B84403) a valuable intermediate for the synthesis of other organic molecules, including pesticides and vinyl monomers. ontosight.ainiir.org The presence of the carbon-chlorine bond provides a site for elimination or substitution reactions.
A primary application is its use in the production of the systemic insecticide and acaricide, Phosphamidon. niir.org In this process, 2-chloroethyl diethyl phosphate is a key raw material that reacts with hydrocyanic acid in a controlled chemical process to form the final pesticide product. niir.org
Furthermore, it serves as a direct precursor to diethyl vinyl phosphate through a dehydrohalogenation reaction. datapdf.comacs.org This transformation is a significant example of its utility as an intermediate, converting an alkyl halide functionality into a polymerizable vinyl group. The reaction typically involves treating this compound with a base to eliminate hydrogen chloride. datapdf.com
Synthesis of Diethyl Vinyl Phosphate
| Reactants | Conditions | Product | Yield | Source |
|---|
Precursor for Functional Materials Development
The role of this compound as a precursor in materials science is primarily linked to its conversion to diethyl vinyl phosphate. datapdf.comacs.org Vinyl monomers are fundamental building blocks for a wide array of polymers. By serving as a stable intermediate for the production of diethyl vinyl phosphate, it facilitates the introduction of phosphate moieties into polymer chains.
Research has explored the polymerization potential of its derivative, diethyl vinyl phosphate. acs.org While attempts to create a homopolymer from diethyl vinyl phosphate resulted in a soft, tacky substance rather than a stable material, it demonstrated potential as a comonomer. acs.org Reports indicate that diethyl vinyl phosphate can successfully form a copolymer with vinyl acetate, suggesting its utility in modifying the properties of other polymers by incorporating phosphorus-containing groups. acs.org This capability is significant for developing functional materials with tailored properties such as adhesion, solubility, or flame retardancy.
Contributions to Phosphorylating Agent Chemistry
As a phosphate ester, this compound possesses a phosphoryl core. ontosight.ai Compounds in this class have the potential to act as phosphorylating agents, which are reagents that introduce a phosphate group to a substrate molecule, a common reaction in the synthesis of biologically active compounds and other functional molecules.
However, the documented reactivity of this compound centers more on the chemical reactivity of its 2-chloroethyl group rather than its capacity as a phosphorylating agent. ontosight.aidatapdf.comniir.org The dehydrohalogenation to form diethyl vinyl phosphate and its use in the synthesis of Phosphamidon highlight reactions at the chloroethyl tail. datapdf.comniir.org While its parent compound, diethyl chlorophosphate, is a well-known and reactive phosphorylating agent used to convert alcohols and other nucleophiles into phosphate esters, this compound is more frequently employed as a bifunctional intermediate where the phosphate moiety is carried through the reaction sequence while the chloroethyl group undergoes transformation. datapdf.comacs.orglookchem.com
Environmental Fate and Transformation of 2 Chloroethyl Diethyl Phosphate and Its Analogs
Occurrence and Distribution in Environmental Compartments
Tris(2-chloroethyl) phosphate (B84403) (TCEP) is a frequently detected organophosphate ester in various environmental matrices globally. Its presence in groundwater, surface water, and other compartments is a result of its extensive use and subsequent release from consumer and industrial products.
Research in Germany identified TCEP as one of the most frequently detected organophosphates in 72 groundwater samples. nih.govsigmaaldrich.com The highest concentrations, exceeding 0.1 µg/L, were found in groundwater affected by landfill leachate and riverbank filtration of contaminated surface waters. nih.govsigmaaldrich.com The detection of TCEP in aquifers with groundwater ages between 20 and 45 years, at concentrations of 3-9 ng/L, highlights its persistence in these systems. nih.gov Urban areas show higher groundwater contamination due to sources like organophosphate-laden precipitation, surface runoff, and leaking wastewater systems. nih.gov In contrast, TCEP is rarely found in groundwater from rural sites where recharge is solely from precipitation. nih.gov The compound has been reported in various environmental compartments, including air, water, soils, and sediments. ifremer.fr
Table 1: Occurrence of Tris(2-chloroethyl) phosphate (TCEP) in Groundwater
| Location/Source | Concentration Range | Reference |
|---|---|---|
| Groundwater polluted by infiltrating leachate | >0.1 µg/L | nih.gov |
| Groundwater recharged via riverbank filtration | >0.1 µg/L | nih.gov |
| Aquifers with groundwater ages of 20-45 years | 3-9 ng/L | nih.gov |
| Springs and deep groundwater monitoring wells (unaffected by surface waters) | Mostly below limit of detection | nih.gov |
Abiotic Degradation Pathways in Aquatic and Terrestrial Systems
The environmental persistence of TCEP is influenced by abiotic degradation processes, primarily hydrolysis and photolysis, which contribute to its transformation in aquatic and terrestrial environments.
Hydrolysis is a key degradation pathway for phosphate esters. The rate of hydrolysis is dependent on factors such as pH and temperature. nist.gov Studies on the degradation of TCEP in aqueous solutions have demonstrated its susceptibility to hydrolysis. For instance, under ultrasonic irradiation, which promotes degradation, TCEP has a half-life of less than one hour. epa.gov The degradation in this system was found to follow pseudo-first-order kinetics. epa.gov The primary degradation products formed through hydrolysis are the mono and diester adducts of TCEP, specifically 2-chloroethyl dihydrogen phosphate and bis(2-chloroethyl) hydrogen phosphate. epa.gov
Photodegradation in the presence of sunlight is another significant removal mechanism for TCEP in natural waters. The process is often mediated by reactive oxygen species (ROS). Studies have shown that the photodegradation of TCEP can be enhanced by the presence of substances like hydrogen peroxide (H₂O₂) and polystyrene microplastics. researchgate.netnih.gov
In UV/H₂O₂ systems, hydroxyl radicals (•OH) are the primary species responsible for attacking TCEP molecules. researchgate.net This process can lead to high removal rates of total organic carbon and the mineralization of TCEP into inorganic phosphate and chloride ions. researchgate.net The presence of aged polystyrene microplastics has also been shown to significantly enhance the photodegradation of TCEP, an effect attributed to the increased generation of ROS, including hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂). nih.gov Density functional theory calculations indicate that the hydroxyl radical is more likely to attack the phosphorus atom of TCEP than the carbon atom. nih.gov
Biotransformation and Biodegradation Studies
Microbial activity plays a crucial role in the transformation and degradation of TCEP in the environment.
Microbial degradation of TCEP has been observed in various environmental settings, such as sediment microcosms. acs.orgnih.govresearchgate.net The primary pathway for TCEP biotransformation is the hydrolysis of the phosphoester bonds. acs.orgnih.govresearchgate.net This process is carried out by a series of phosphatases, including phosphotriesterases, phosphodiesterases, and alkaline and acid phosphatases, which cleave the ester bonds to release 2-chloroethanol (B45725) and phosphate. acs.orgresearchgate.net
Studies have identified specific bacterial communities that are enriched in the presence of TCEP and are responsible for its degradation. These include bacterial guilds such as Burkholderiales and Rhizobiales. acs.orgnih.gov In sediment microcosm experiments, the degradation of TCEP was found to fit pseudo-zero-order kinetics, with the degradation rate increasing significantly upon subsequent exposures to the compound, indicating microbial adaptation. acs.orgnih.govresearchgate.net Besides hydrolysis, other identified microbial transformation pathways include hydrolytic dechlorination and oxidation. acs.orgnih.govresearchgate.net For instance, the bacterium Providencia rettgeri has been shown to utilize a similar compound, tri(2-chloropropyl) phosphate (TCPP), as a phosphorus source, degrading it primarily through phosphoester bond hydrolysis. nih.gov
The biotransformation of TCEP leads to the formation of several intermediate metabolites. The most commonly identified metabolites resulting from the hydrolysis of the phosphoester bond are bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). acs.orgnih.govresearchgate.net The accumulation of BCEP is often observed during TCEP degradation, suggesting it is a major intermediate product. acs.org
Further transformation of TCEP and its primary metabolites can occur through oxidation and hydrolytic dechlorination. This leads to the formation of other metabolites, which have been identified in various biotic systems. acs.orgnih.gov For example, in sediment microcosms, metabolites such as bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH), phosphoric bis(2-chloroethyl) (2-oxoethyl) ester (TCEP-CHO), and phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH) have been detected. acs.orgnih.govresearchgate.net In studies with rats and mice, the major metabolite identified in urine was bis(2-chloroethyl) carboxymethyl phosphate, with bis(2-chloroethyl) hydrogen phosphate also being detected. nih.gov The primary degradation products identified in aqueous solutions under ultrasonic irradiation were 2-chloroethyl dihydrogen phosphate and bis(2-chloroethyl) hydrogen phosphate. epa.gov
Table 2: Identified Metabolites of Tris(2-chloroethyl) phosphate (TCEP) in Biotic Systems
| Metabolite | Abbreviation | System of Identification | Reference |
|---|---|---|---|
| bis(2-chloroethyl) phosphate | BCEP | Sediment microcosms | acs.orgnih.govresearchgate.net |
| mono-chloroethyl phosphate | MCEP | Sediment microcosms | acs.orgnih.govresearchgate.net |
| bis(2-chloroethyl) 2-hydroxyethyl phosphate | TCEP-OH | Sediment microcosms | acs.orgnih.gov |
| phosphoric bis(2-chloroethyl) (2-oxoethyl) ester | TCEP-CHO | Sediment microcosms | acs.orgnih.gov |
| phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester | TCEP-COOH | Sediment microcosms | acs.orgnih.govresearchgate.net |
| 2-chloroethyl 2-hydroxyethyl hydrogen phosphate | BCEP-OH | Sediment microcosms | acs.orgnih.gov |
| bis(2-chloroethyl) carboxymethyl phosphate | - | Rat and mouse urine | nih.gov |
| bis(2-chloroethyl) hydrogen phosphate | - | Rat and mouse urine, Aqueous solution (ultrasonic irradiation) | epa.govnih.gov |
| 2-chloroethyl dihydrogen phosphate | - | Aqueous solution (ultrasonic irradiation) | epa.gov |
Sorption and Transport Phenomena in Environmental Media
The environmental mobility, persistence, and bioavailability of 2-chloroethyl diethyl phosphate and its analogs are significantly governed by sorption and transport processes within various environmental compartments, including soil, sediment, and water. Sorption, the process by which a chemical adheres to solid particles, plays a crucial role in determining the concentration of these compounds in the aqueous phase and, consequently, their potential for leaching into groundwater or transport via surface runoff.
The primary metrics used to quantify the sorption potential of organic compounds are the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). The Kd value represents the ratio of the chemical's concentration in the solid phase (e.g., soil or sediment) to its concentration in the liquid phase (water) at equilibrium. ecetoc.orgskb.com High Kd values suggest that a compound is more likely to be adsorbed to soil or sediment particles, rendering it less mobile. skb.comdiva-portal.org The Koc value normalizes the Kd value to the organic carbon content of the solid matrix, providing a more standardized measure of a chemical's tendency to associate with organic matter. ecetoc.orgepa.gov
The physicochemical properties of organophosphate esters (OPEs), including this compound and its analogs, are key determinants of their environmental behavior. mdpi.com For instance, OPEs with higher molecular weights and hydrophobicity, as indicated by a higher octanol-water partition coefficient (Kow), tend to have a greater affinity for soil and sediment. mdpi.com Conversely, more volatile OPEs are more likely to be found in the atmosphere and can be deposited on surfaces like dust. mdpi.com Halogenated OPEs, a category that includes this compound, are utilized as flame retardants, while non-halogenated forms often serve as plasticizers. mdpi.com
Research has indicated that the total organic carbon (TOC) content of sediment and soil can influence the concentration levels of OPEs. mdpi.com The hydrophobicity of a specific OPE also plays a role in its distribution across different environmental matrices. mdpi.com Studies have shown that organophosphate contaminants with lower Kow values exhibit higher percentages of desorption from soil. researchgate.net
Urban environments can enhance the mobility of chemicals through water due to large areas of impervious surfaces that reduce natural sorption processes. nih.gov These surfaces can accumulate an organic film that facilitates the transport of semi-volatile organic compounds from the atmosphere to surface compartments and subsequently into urban waterways. nih.gov
The sorption behavior of OPEs is not limited to natural media; they also interact with synthetic materials present in the environment. For example, the sorption of tris(2-chloroethyl) phosphate (TCEP), a significant analog, has been studied on microplastics like polyethylene (B3416737) (PE) and polyvinyl chloride (PVC) in seawater. nih.gov Such studies show that the adsorption capacity can be influenced by the type of microplastic and the particle size. nih.gov
The following tables present available data on the sorption coefficients for this compound and some of its common analogs. This data is essential for environmental models that predict the fate and transport of these contaminants.
| Compound Name | Log Koc (L/kg) | Soil/Sediment Type | Reference |
| Tris(2-chloroethyl) phosphate (TCEP) | 2.03 - 2.87 | Various soils | researchgate.net |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 2.59 - 3.23 | Various soils | researchgate.net |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 3.24 - 3.82 | Various soils | researchgate.net |
Table 1: Organic Carbon-Water Partition Coefficients (Koc) for Selected Chlorinated Organophosphate Esters. This table illustrates the variability in sorption potential among different chlorinated OPEs, with TDCIPP showing the highest affinity for organic carbon.
| Compound Name | Kd (L/kg) | Soil/Sediment Type | Reference |
| Tris(2-chloroethyl) phosphate (TCEP) | 0.4 - 10.7 | Various soils | researchgate.net |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 1.3 - 35.5 | Various soils | researchgate.net |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 5.8 - 141.3 | Various soils | researchgate.net |
Table 2: Soil-Water Partition Coefficients (Kd) for Selected Chlorinated Organophosphate Esters. This table highlights the range of sorption behaviors observed for these compounds in different soil types, reflecting the influence of soil properties beyond just organic carbon content.
The transport of this compound and its analogs is a complex process influenced by their sorption characteristics. Compounds with lower Kd and Koc values are more mobile and prone to leaching through the soil profile, potentially contaminating groundwater resources. Conversely, compounds with higher sorption coefficients are more likely to be retained in the upper soil layers or be transported with eroded soil particles during runoff events. The long-range transport of OPEs via atmospheric and oceanic currents has led to their detection in remote regions, including the Arctic. ifremer.fr
In aquatic systems, the partitioning of these compounds between the water column and sediment is a critical process. ifremer.fr Sinking of particle-bound OPEs can lead to their accumulation in sediments, where they may persist for extended periods. ifremer.fr However, desorption from sediments can also act as a long-term source of these contaminants to the overlying water. The presence of chlorinated OPEs in drinking water is a concern as they are often poorly removed by conventional water treatment processes. nih.gov
Advanced Analytical Methodologies for 2 Chloroethyl Diethyl Phosphate and Its Metabolites
Chromatographic Separation Techniques
Chromatography is a fundamental tool for separating 2-chloroethyl diethyl phosphate (B84403) and its metabolites from complex matrices. The choice of chromatographic technique is often dictated by the physicochemical properties of the target analytes.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry Detection (LC-MS/MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of non-volatile and polar compounds like organophosphate esters and their metabolites. mdpi.comnih.gov This method offers high sensitivity and selectivity, allowing for the detection of trace levels of analytes in various environmental and biological samples. The use of different extraction techniques, such as liquid-liquid extraction, can be employed to isolate the target compounds before analysis. nih.gov
For the analysis of dialkyl phosphate (DAP) metabolites, which are structurally related to the metabolites of 2-chloroethyl diethyl phosphate, LC-MS/MS is a preferred method. nih.govresearchgate.net The inherent polarity and non-volatile nature of these acidic metabolites make them unsuitable for direct analysis by gas chromatography without derivatization. mdpi.com LC-MS/MS allows for their direct analysis in aqueous samples with minimal sample preparation. mdpi.com
A typical LC-MS/MS workflow for the analysis of this compound and its metabolites would involve:
Sample Preparation: Extraction of the analytes from the matrix (e.g., water, soil, biological fluids) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.gov
Chromatographic Separation: Separation of the target analytes from other components in the sample extract using a suitable HPLC column, often a reversed-phase C18 column.
Ionization: Ionization of the separated analytes using an electrospray ionization (ESI) source, typically in positive or negative ion mode depending on the analyte's structure.
Mass Analysis: Detection and quantification of the analytes using a tandem mass spectrometer, which provides two stages of mass analysis for enhanced selectivity.
The sensitivity of LC-MS/MS methods can be further enhanced through chemical derivatization, which can improve the ionization efficiency of the target compounds. mdpi.com
Table 1: Typical LC-MS/MS Parameters for the Analysis of Related Dialkyl Phosphates
| Parameter | Value | Reference |
| Chromatography | ||
| Column | HPLC column | nih.gov |
| Mobile Phase | Acetonitrile, Water with additives (e.g., formic acid) | nih.gov |
| Flow Rate | 0.2-0.5 mL/min | |
| Injection Volume | 5-20 µL | |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive/Negative | mdpi.com |
| Capillary Voltage | 3-5 kV | |
| Source Temperature | 100-150 °C | mdpi.com |
| Desolvation Temperature | 300-500 °C | mdpi.com |
Gas Chromatography (GC) Techniques for Volatile Compounds
Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. cromlab-instruments.es this compound, being a relatively volatile compound, is amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and identification capabilities. cromlab-instruments.es
The general workflow for GC-MS analysis of this compound includes:
Sample Preparation: Extraction of the analyte from the sample matrix using an organic solvent. cdc.gov
Injection: Introduction of the sample extract into the GC system, where it is vaporized.
Separation: Separation of the volatile components based on their boiling points and interactions with the stationary phase of the GC column.
Detection: Detection and quantification of the separated compounds by a mass spectrometer.
For the analysis of the less volatile dialkyl phosphate metabolites, derivatization is often required to increase their volatility and thermal stability for GC analysis. cdc.govnih.gov Common derivatization reagents include pentafluorobenzyl bromide (PFBBr). nih.gov
Table 2: Typical GC-MS Parameters for Organophosphorus Compound Analysis
| Parameter | Value | Reference |
| Gas Chromatography | ||
| Column | Capillary column (e.g., HP-5MS) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Inlet Temperature | 250-280 °C | |
| Oven Program | Temperature gradient (e.g., 60 °C to 300 °C) | |
| Mass Spectrometry | ||
| Ionization Mode | Electron Impact (EI) | nih.gov |
| Ion Source Temperature | 230 °C | nih.gov |
| Mass Range | 50-550 amu |
Mixed-Mode Chromatographic Approaches for Dialkyl Phosphates
Mixed-mode chromatography (MMC) is an advanced liquid chromatography technique that utilizes stationary phases with both reversed-phase and ion-exchange functionalities. nih.govresearchgate.net This dual retention mechanism is particularly advantageous for the separation of complex mixtures containing compounds with a wide range of polarities, such as dialkyl phosphates (DAPs). nih.govresearchgate.net
For strongly acidic compounds like DAPs, which may exhibit poor retention and peak shape on conventional reversed-phase columns, MMC offers significantly improved separation. nih.govresearchgate.net The ion-exchange functionality enhances the retention of these ionic analytes, while the reversed-phase character contributes to the separation of compounds with different hydrophobicities.
A study by Chu et al. (2018) demonstrated an enhanced MMC-based UHPLC/ESI-MS method for the analysis of DAPs, including bis(2-chloroethyl) phosphate. nih.govresearchgate.net By conditioning the MMC column with formic acid, they achieved excellent retention and sharp peaks for nine DAPs. nih.govresearchgate.net This approach highlights the potential of MMC for the robust analysis of this compound and its acidic metabolites.
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound and its metabolites. These methods provide detailed information about the molecular structure and functional groups present in the analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. ed.ac.uk Both ¹H and ¹³C NMR can provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. This information is crucial for confirming the identity of the compound and for studying its transformation products.
In mechanistic studies, NMR can be used to monitor the degradation or metabolism of this compound by observing the appearance of new signals corresponding to its metabolites over time. This allows for the identification of the transformation pathways and the characterization of the resulting products.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.3 | Triplet |
| CH₂ (ethyl) | ~4.1 | Quartet |
| CH₂ (chloroethyl, adjacent to O) | ~4.3 | Triplet |
| CH₂ (chloroethyl, adjacent to Cl) | ~3.7 | Triplet |
Note: These are predicted values based on related structures and may vary.
High-Resolution Mass Spectrometry (HRMS) for Product Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the identification of unknown compounds, including metabolites and degradation products of this compound. researchgate.net Unlike low-resolution mass spectrometry which measures mass-to-charge ratio (m/z) to the nearest whole number, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com This precision allows for the determination of the elemental composition of a molecule, significantly narrowing down the potential identities of an unknown analyte. chromatographyonline.comnih.gov Key properties of HRMS include mass accuracy, mass resolution, scan speed, and dynamic range. nih.gov
The primary HRMS instruments used for these analyses include Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers. nih.gov When coupled with liquid chromatography (LC), LC-HRMS enables the separation of complex mixtures prior to analysis, providing both retention time and accurate mass data for each component. researchgate.net
For organophosphorus compounds, HRMS is instrumental in elucidating fragmentation pathways. nih.gov Tandem mass spectrometry (MS/MS) experiments on HRMS platforms, such as Quadrupole Time-of-Flight (QqTOF) or Ion Trap-Orbitrap, provide accurate mass measurements for both the precursor ion and its product ions. nih.gov This "molecular fingerprint" is highly specific and can be compared against spectral libraries or used for de novo structural elucidation. nih.govcdc.gov
In the analysis of compounds structurally related to this compound, such as tris(2-chloroethyl) phosphate (TCEP), HRMS has been used to identify key fragment ions. The fragmentation of the [M+H]⁺ precursor ion of TCEP (m/z 284.9612) yields characteristic product ions that are indicative of its structure. nih.govmassbank.eu These fragmentation patterns, involving the loss of chloroethyl groups and subsequent rearrangements, provide a basis for identifying transformation products where these groups may have been altered.
Table 1: Illustrative HRMS Fragmentation Data for Tris(2-chloroethyl) phosphate (TCEP) This table is based on data for a structurally similar compound and illustrates the type of data generated in HRMS product identification.
| Precursor Ion (m/z) | Product Ion (m/z) | Tentative Formula | Mass Error (ppm) | Proposed Fragmentation Pathway |
| 284.9612 | 248.9843 | C6H12Cl2O4P⁺ | -0.53 | Loss of HCl |
| 284.9612 | 222.9688 | C4H10Cl2O4P⁺ | -0.35 | Loss of C2H3Cl |
| 284.9612 | 186.9922 | C4H9ClO4P⁺ | 0.37 | Loss of C2H3Cl and HCl |
| 284.9612 | 160.9766 | C3H7Cl2O3⁺ | -0.51 | Cleavage of P-O and C-O bonds |
| 284.9612 | 124.9999 | C2H6O4P⁺ | 0.33 | Loss of three C2H3Cl groups |
Data sourced from MassBank and a 2024 study on OPFR fragmentation. nih.govmassbank.eu
By applying these principles, researchers can identify metabolites of this compound formed through processes like hydrolysis or oxidation, as well as degradation products formed in environmental matrices. The high confidence in identification afforded by HRMS is essential for accurate metabolic and environmental fate studies. nih.govnih.gov
Sample Preparation and Extraction Methodologies for Complex Matrices
The determination of this compound and its metabolites in complex matrices such as environmental (water, soil), food, and biological samples (urine, blood) necessitates extensive sample preparation to remove interfering substances and concentrate the analytes. nih.govcdc.gov The choice of extraction technique is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. researchgate.net
Sorptive extraction techniques are commonly employed for organophosphorus compounds. nih.gov These methods involve partitioning the target analytes from the sample matrix onto a solid sorbent material.
Solid-Phase Extraction (SPE) is a widely used technique that involves passing a liquid sample through a cartridge containing a solid adsorbent. mdpi.comresearchgate.net The analytes are retained on the sorbent while the matrix components are washed away. The analytes are then eluted with a small volume of an appropriate solvent. mdpi.com For organophosphorus compounds, various sorbents can be used, including reversed-phase materials like C18, normal-phase materials like silica, and ion-exchange resins. nih.gov
Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase. mdpi.com The fiber is exposed to the sample (either directly or in the headspace), and analytes partition into the coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov SPME is valued for its simplicity, speed, and integration of sampling and sample introduction into a single step. mdpi.com
Stir-Bar Sorptive Extraction (SBSE) is similar to SPME but uses a magnetic stir bar coated with a significantly larger volume of polydimethylsiloxane (B3030410) (PDMS). mdpi.com This larger sorbent volume provides a higher extraction capacity and sensitivity, making it suitable for trace-level analysis in complex samples. mdpi.comresearchgate.net
Other relevant techniques include:
Liquid-Liquid Extraction (LLE): A conventional method involving partitioning the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com
Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), where a sorbent is mixed directly with the sample extract to remove matrix interferences. researchgate.net
The effectiveness of these methods is crucial for obtaining reliable and accurate quantitative data in subsequent chromatographic and spectrometric analyses. researchgate.net
Table 2: Comparison of Common Extraction Techniques for Organophosphorus Compounds
| Technique | Principle | Common Sorbents/Solvents | Advantages | Typical Matrices |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and liquid sample. mdpi.com | C18, Polymeric Sorbents (e.g., Oasis HLB), Florisil | High recovery, good selectivity, automation potential. researchgate.net | Water, Urine, Blood Plasma. nih.govcdc.gov |
| Solid-Phase Microextraction (SPME) | Analyte partitioning into a coated fiber. mdpi.com | Polydimethylsiloxane (PDMS), Polyacrylate (PA) | Solvent-free, simple, fast, integrates extraction and injection. mdpi.com | Water, Air. nih.gov |
| Stir-Bar Sorptive Extraction (SBSE) | Analyte partitioning into a thick polymer coating on a stir bar. mdpi.com | Polydimethylsiloxane (PDMS) | High sensitivity and extraction capacity due to larger sorbent volume. mdpi.com | Water, dilute samples. mdpi.comresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. mdpi.com | Dichloromethane (B109758), Hexane, Ethyl Acetate | High sample capacity, well-established. | Water, Biological Fluids. researchgate.net |
Theoretical and Computational Investigations of 2 Chloroethyl Diethyl Phosphate Chemistry
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 2-chloroethyl diethyl phosphate (B84403). researchgate.netacs.org These studies focus on the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electronic landscape of 2-chloroethyl diethyl phosphate is characterized by a highly polar phosphoryl (P=O) bond, where the oxygen atom bears a significant negative partial charge. This polarity is a key determinant of the molecule's interactive behavior. The phosphorus atom, being electron-deficient, serves as a primary site for nucleophilic attack. Analysis of the bond strengths reveals that the P-O ester linkages are susceptible to cleavage, a critical factor in the compound's hydrolysis. mdpi.com
The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability. acs.org A smaller gap generally implies higher reactivity. For organophosphorus compounds, the distribution of these frontier orbitals is telling; the LUMO is often centered around the phosphorus atom, indicating its electrophilic nature and susceptibility to reaction with nucleophiles. researchgate.net
Table 1: Calculated Electronic Properties of a Representative Organophosphate Structure
| Property | Description | Typical Calculated Value/Characteristic |
| Partial Charge on P | Indicates the electrophilicity of the phosphorus center. | Positive (electron-deficient) |
| Partial Charge on P=O Oxygen | Highlights the nucleophilic character of the phosphoryl oxygen. | Negative |
| HOMO Energy | Relates to the electron-donating ability of the molecule. | - |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. | - |
| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. acs.org | - |
| Bond Order of P-O Ester Bonds | Reflects the strength and susceptibility to cleavage of the ester linkages. | Lower than P=O bond |
| Note: Specific values for this compound require dedicated computational studies. The characteristics are based on analogous organophosphorus compounds. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for mapping the energetic pathways of chemical reactions involving this compound, particularly its hydrolysis. researchgate.netacs.org These models allow for the characterization of fleeting transition states, which are the high-energy structures that molecules pass through as they transform from reactants to products. rsc.org
The hydrolysis of organophosphate esters like this compound is a focal point of such studies. Theoretical calculations have shown that the reaction typically proceeds through an addition-elimination mechanism. acs.org In this process, a nucleophile (such as a water molecule or hydroxide (B78521) ion) attacks the electrophilic phosphorus atom. This leads to the formation of a transient, high-energy intermediate, often with a trigonal bipyramidal geometry around the phosphorus center. researchgate.net
The subsequent departure of a leaving group—in this case, either a diethyl phosphate or a 2-chloroethanol (B45725) moiety—completes the reaction. Computational models can calculate the activation energies associated with each step of the mechanism, revealing the rate-determining step and how factors like solvent or catalysts might influence the reaction rate. researchgate.netdiva-portal.org For instance, studies on similar pesticides show that the presence of additional water molecules can act in a catalytic role, lowering the energy barrier for the reaction. researchgate.net
Table 2: Key Features of the Modeled Hydrolysis of an Organophosphate Ester
| Feature | Description |
| Reaction Mechanism | The step-by-step process of bond breaking and formation. |
| Transition State (TS) | The highest energy point on the reaction coordinate between reactant and intermediate. |
| Intermediate | A transient species formed during the reaction. |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. |
| Data derived from computational studies on analogous organophosphorus pesticides. researchgate.netacs.org |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound and its interactions with surrounding molecules over time. nih.govacs.org By simulating the motions of atoms and molecules, MD provides insights into how the compound behaves in different environments, such as in an aqueous solution. osti.gov
In these simulations, the interactions between this compound and water molecules are of particular interest. The polar phosphoryl group is expected to form strong hydrogen bonds with water. nih.gov The ethyl and chloroethyl groups, being more hydrophobic, will also influence the local structuring of water molecules. MD simulations can quantify these interactions, calculating parameters such as radial distribution functions, which describe the probability of finding a water molecule at a certain distance from a specific atom in the solute. osti.gov
These simulations are crucial for understanding the solvation of this compound, which in turn affects its reactivity and transport in environmental or biological systems. The organization of the solvation shell can influence the accessibility of the phosphorus center to nucleophilic attack, thereby modulating its degradation rate. acs.org
Quantitative Structure-Property Relationships (QSPR) for Reactivity Prediction
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties and reactivity of chemicals based on their molecular structure. nih.govresearchgate.net For this compound, QSPR models can be developed to estimate its reactivity, such as its rate of hydrolysis, without the need for extensive experimental testing. jove.com
The development of a QSPR model involves calculating a set of molecular descriptors for a series of related organophosphate compounds. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. These descriptors are then correlated with experimentally measured reactivity data using statistical methods like multiple linear regression. nih.gov
Recent studies on novel organophosphate esters have shown that properties like hydrophobicity (often represented by the octanol-water partition coefficient, logP) and polarity are key predictors of their environmental behavior. nih.govjove.com Electrostatic properties also play a significant role. By applying such a validated model, the reactivity of this compound can be estimated based on its own calculated descriptors.
Table 3: Common Descriptors Used in QSPR Models for Organophosphate Reactivity
| Descriptor Type | Example Descriptor | Predicted Property |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Hydrolysis Rate, Bioaccumulation |
| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area | Bioaccumulation, Biomagnification |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation, Water Solubility |
| Based on QSPR studies of organophosphate esters. nih.govnih.gov |
Application of In Silico Approaches for Environmental Fate Prediction
In silico methods are increasingly vital for predicting the environmental fate of chemicals like this compound. figshare.com These computational tools model key processes that determine a chemical's persistence, distribution, and potential for bioaccumulation in the environment. researchgate.netagronomyjournals.com
Models such as the EPA's EPI Suite™ can estimate crucial physicochemical properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) from the molecular structure alone. nih.gov These properties are fundamental inputs for more complex environmental fate and transport models.
Furthermore, computational models can predict degradation pathways. For instance, the hydrolysis of this compound in water can be modeled to predict its half-life under various environmental pH conditions. researchgate.net Biodegradation potential can also be assessed using models that identify structural motifs susceptible to microbial degradation. By integrating these predictions, a comprehensive profile of the likely environmental behavior of this compound can be constructed, aiding in risk assessment and management. nih.gov
Emerging Research Frontiers and Future Directions
Development of Novel Green Synthesis Routes
The traditional synthesis of organophosphate esters often involves the use of hazardous reagents and generates significant chemical waste. Consequently, a major focus of current research is the development of "green" synthesis routes that are more environmentally benign. For 2-chloroethyl diethyl phosphate (B84403) and related compounds, this includes exploring solvent-free reaction conditions, the use of alternative energy sources like microwave irradiation, and the development of biocatalytic methods.
Solvent-free synthesis offers a significant advantage by reducing the use of volatile organic compounds (VOCs), which are major contributors to air pollution. Research in this area for organophosphorus compounds has shown promising results, often leading to higher yields and shorter reaction times. nih.govresearchgate.net Microwave-assisted synthesis is another promising green chemistry approach. researchgate.net Microwave heating can accelerate reaction rates, improve yields, and enhance product selectivity, often in the absence of a solvent. researchgate.netmdpi.comnih.gov
Biocatalysis, utilizing enzymes to carry out chemical transformations, represents a particularly attractive green synthesis route. Enzymes operate under mild conditions of temperature and pH and exhibit high selectivity, reducing the formation of unwanted byproducts. While the enzymatic synthesis of 2-chloroethyl diethyl phosphate is still a nascent field, research into the use of enzymes for the synthesis of other organophosphate esters is paving the way for future developments.
Table 1: Comparison of Conventional and Green Synthesis Approaches for Organophosphate Esters
| Feature | Conventional Synthesis | Green Synthesis Approaches |
| Solvents | Often requires large volumes of hazardous organic solvents. | Aims for solvent-free conditions or the use of benign solvents (e.g., water). |
| Energy Source | Typically relies on conventional heating methods. | Explores alternative energy sources like microwave irradiation. |
| Catalysts | May use harsh chemical catalysts. | Investigates the use of biocatalysts (enzymes) for milder reaction conditions. |
| Waste Generation | Can produce significant amounts of chemical waste. | Designed to minimize waste through higher atom economy and selectivity. |
| Reaction Conditions | Often requires high temperatures and pressures. | Generally proceeds under milder and more energy-efficient conditions. |
Elucidation of Complex Environmental Transformation Pathways
Understanding how this compound behaves in the environment is crucial for assessing its potential impact. Research in this area focuses on its degradation through both biotic and abiotic pathways.
Biotic Degradation: Microbial degradation is a key process in the environmental breakdown of many organophosphorus compounds. oup.comoup.comresearchgate.net Microorganisms can utilize these compounds as a source of carbon, phosphorus, or other nutrients, breaking them down into less complex and often less toxic substances. mdpi.com The primary mechanism of microbial degradation for organophosphate esters is hydrolysis, which involves the cleavage of the phosphate ester bonds. oup.com Enzymes such as phosphotriesterases play a critical role in this process. researchgate.net The specific microbial species and enzymatic pathways involved in the degradation of this compound are an active area of investigation.
Abiotic Degradation: In addition to microbial action, this compound can be degraded by abiotic processes such as hydrolysis and photodegradation. Hydrolysis, the reaction with water, can lead to the cleavage of the ester bonds, with the rate being influenced by pH and temperature. Photodegradation, the breakdown of the molecule by light, is another important environmental fate process, particularly in aquatic environments. mdpi.comresearchgate.netresearchgate.net The presence of photocatalysts, such as titanium dioxide (TiO2), can significantly enhance the rate of photodegradation. mdpi.com Research is ongoing to identify the specific degradation products and reaction kinetics of this compound under various environmental conditions.
Table 2: Key Environmental Transformation Pathways for Organophosphate Esters
| Pathway | Description | Key Factors |
| Microbial Degradation | Breakdown by microorganisms through enzymatic processes, primarily hydrolysis. | Presence of specific microbial populations, enzyme activity, nutrient availability. |
| Chemical Hydrolysis | Cleavage of ester bonds by reaction with water. | pH, temperature, presence of catalysts. |
| Photodegradation | Breakdown by exposure to sunlight. | Light intensity, wavelength, presence of photosensitizers or photocatalysts. |
Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify this compound at very low concentrations in complex environmental and biological matrices is essential for exposure assessment and environmental monitoring. Research in this area is focused on developing more sensitive, selective, and efficient analytical methods.
A significant challenge in the analysis of trace organic compounds is the sample preparation step, which can be time-consuming and a source of error. nih.govtandfonline.com Advanced sample preparation techniques, such as solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME), are being developed to improve the extraction and pre-concentration of organophosphate esters from various matrices. researchgate.netresearchgate.net
In terms of instrumental analysis, hyphenated techniques that couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry are at the forefront. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used methods for the determination of organophosphate esters. dntb.gov.ua These techniques allow for the reliable identification and quantification of this compound and its metabolites even at trace levels. researchgate.netnih.govresearchgate.net The development of high-resolution mass spectrometry (HRMS) is further enhancing the ability to identify unknown degradation products and metabolites.
Design of Next-Generation Analogues with Tailored Reactivity
The synthesis of analogues of this compound with tailored reactivity is a promising area of research with potential applications in various fields. By modifying the chemical structure of the molecule, it is possible to alter its physical, chemical, and biological properties. For example, by introducing different functional groups, it may be possible to create analogues with enhanced biodegradability, reduced toxicity, or specific catalytic activities.
The principles of structure-activity relationships (SARs) are central to this research. nih.gov SAR studies aim to correlate specific structural features of a molecule with its biological or chemical activity. researchgate.net By understanding these relationships for organophosphate esters, researchers can rationally design new analogues with desired properties. For instance, modifications to the alkyl or chloroethyl groups of this compound could significantly impact its reactivity and interaction with biological targets. jocpr.com The synthesis of functionalized organophosphorus compounds is a key aspect of this research, enabling the creation of a diverse library of analogues for screening and evaluation. nih.govmdpi.com
Integrated Experimental and Computational Approaches for Comprehensive Understanding
The integration of experimental and computational methods provides a powerful approach for gaining a deeper and more comprehensive understanding of the properties and behavior of this compound. Computational chemistry, particularly density functional theory (DFT), can be used to model the electronic structure, reactivity, and reaction mechanisms of organophosphorus compounds. pku.edu.cnresearchgate.netrsc.orgresearchgate.net These theoretical calculations can complement and guide experimental studies, providing insights that may be difficult to obtain through experiments alone.
For example, DFT studies can be used to predict the most likely sites of metabolic attack or to elucidate the transition states of degradation reactions. researchgate.net Molecular docking simulations can be employed to investigate the interaction of this compound with enzymes or other biological macromolecules, helping to predict its potential biological activity and toxicity. dntb.gov.ua By combining the results of these computational models with experimental data from laboratory and field studies, researchers can develop more accurate and predictive models of the behavior of this compound in complex systems. This integrated approach is essential for a holistic understanding of the molecule's lifecycle, from its synthesis to its ultimate environmental fate.
Q & A
Basic: What are the key physicochemical properties of TCEP critical for environmental fate modeling, and how are they experimentally determined?
TCEP’s environmental persistence and mobility depend on properties like logKow (octanol-water partition coefficient) and viscosity .
- logKow : Determined experimentally using OECD harmonized templates, with values ranging from 1.47–1.78 at 20°C . Methods involve partitioning between octanol and water phases, validated via peer-reviewed databases (e.g., Environment Canada, 2009).
- Viscosity : Reported as 45 cP (at 20°C) using standardized protocols from PubChem’s Hazardous Substance Data Bank .
- Melting Point : Sourced from EU risk assessments and PubChem, though data quality varies due to non-standardized methods .
Methodological Insight: Prioritize data from regulatory agencies (e.g., EPA, Environment Canada) for high reliability, and validate using computational models like EPI Suite when experimental data are conflicting .
Basic: What analytical methods are recommended for detecting TCEP in environmental matrices, and what are their detection limits?
Detection methods vary by matrix:
- Water :
- Air : Glass-fiber filter sampling with GC/ND (LOD: 0.041 ng ) .
- Groundwater : XA resin cartridge extraction coupled with GC/ND (LOD: 0.3 ng/L ) .
Methodological Insight: Use isotope dilution for GC/MS to improve accuracy in complex matrices .
Advanced: How do degradation pathways of TCEP under anaerobic conditions differ from aerobic conditions, and what are the key transformation products?
- Anaerobic Degradation : Dominated by hydrolysis and microbial dechlorination , producing bis(2-chloroethyl) phosphate (BCEP) , mono-chloroethyl phosphate (MCEP) , and 2-chloroethanol .
- Aerobic Conditions : Oxidation forms TCEP-OH and carboxylated derivatives (e.g., phosphoric acid bis(2-chloroethyl) carboxymethyl ester) .
Methodological Insight: Use LC-QTOF-MS to distinguish abiotic vs. microbial degradation by tracking stable isotope-labeled TCEP and analyzing enantiomeric fractions of metabolites .
Advanced: What challenges arise when reconciling conflicting genotoxicity data for TCEP in in vitro vs. in vivo studies?
- In Vitro : TCEP induces sister chromatid exchange and cell transformation in rodent cells but shows equivocal mutagenicity in bacteria without metabolic activation .
- In Vivo : Dominant lethal mutations in rats but no carcinogenicity in mice via dermal exposure .
Methodological Insight: Address discrepancies by:
- Using humanized liver models to bridge metabolic differences.
- Validating in vitro findings with biomonitoring data (e.g., urinary BCEP levels in exposed populations) .
Advanced: How can researchers design experiments to distinguish abiotic hydrolysis from microbial-mediated TCEP degradation?
- Sterile vs. Non-Sterile Systems : Compare degradation rates in autoclaved vs. live environmental samples .
- Isotope Labeling : Use ¹³C-TCEP to track incorporation into microbial biomass via nanoSIMS .
- Enzyme Inhibition : Apply metabolic inhibitors (e.g., sodium azide) to suppress microbial activity .
Advanced: What are the primary biotransformation products of TCEP in human populations, and how are they identified?
- Metabolites : BCEP and BDCIPP (bis(1,3-dichloro-2-propyl) phosphate) are key urinary biomarkers .
- Analytical Workflow :
- Sample Prep : Solid-phase extraction (SPE) of urine with HLB cartridges.
- Detection : LC-MS/MS with MRM transitions for phosphorylated metabolites .
Methodological Insight: Normalize metabolite concentrations to urinary creatinine and account for matrix effects using internal standards (e.g., deuterated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
